3-Azido-2,2-dimethylpropanoic acid

Übersicht

Beschreibung

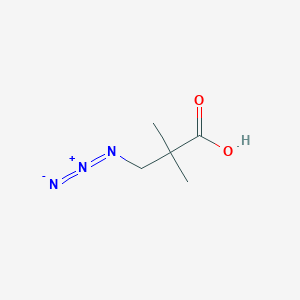

3-Azido-2,2-dimethylpropanoic acid: is an organic compound with the molecular formula C5H9N3O2 It is characterized by the presence of an azido group (-N3) attached to a 2,2-dimethylpropanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2,2-dimethylpropanoic acid typically involves the introduction of the azido group into a suitable precursor. One common method is the nucleophilic substitution of a halogenated precursor with sodium azide (NaN3). For example, 3-chloro-2,2-dimethylpropanoic acid can be reacted with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, safety measures must be in place to handle the potentially hazardous azido group.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Azido-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups through reactions with suitable nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or other polar aprotic solvents.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition reactions.

Major Products:

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 3-Amino-2,2-dimethylpropanoic acid.

Cycloaddition: 1,2,3-Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Azido-2,2-dimethylpropanoic acid serves as a crucial building block in organic synthesis. It is particularly useful in the preparation of azido-functionalized compounds and triazole derivatives through click chemistry. This method allows for the efficient formation of covalent bonds between molecules, facilitating the development of complex structures.

Key Reactions:

- Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.

- Cycloaddition Reactions: It participates in Huisgen 1,3-dipolar cycloaddition to form triazole derivatives.

- Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of palladium catalysts.

Bioconjugation and Bioorthogonal Chemistry

In biological research, azido-functionalized compounds are valuable for bioorthogonal labeling and imaging applications. The azido group can selectively react with various biomolecules without interfering with native biological processes. This property is particularly useful in studying cellular mechanisms and tracking molecular interactions in living systems.

Applications in Biomedicine:

- Development of antiviral drugs: The azide functionality is integral to the structure of antiviral nucleoside analogs like 3'-azido-3'-deoxythymidine (AZT), which inhibits HIV reverse transcriptase .

- Enzyme inhibitors: Azido-containing compounds have been explored as inhibitors for various enzymes, enhancing their potential therapeutic applications .

Material Science

The compound is also investigated for its potential use in synthesizing specialty chemicals and materials. Its unique properties allow for the creation of polymers with tailored functionalities that can be utilized in various industrial applications.

Study on Azide Functionality in Drug Development

A study highlighted the role of azide groups in enhancing the efficacy of antiviral drugs. Specifically, the incorporation of azides into nucleoside analogs has led to improved inhibition of viral replication pathways .

Click Chemistry Applications

Research demonstrated that this compound could effectively participate in click chemistry reactions to create complex molecular architectures necessary for drug discovery and development .

Wirkmechanismus

The mechanism of action of 3-Azido-2,2-dimethylpropanoic acid and its derivatives depends on the specific application and target. In general, the azido group can undergo bioorthogonal reactions, such as the Staudinger ligation or click chemistry, to form stable covalent bonds with target molecules. These reactions are highly selective and can be used to label or modify biomolecules in complex biological environments.

Vergleich Mit ähnlichen Verbindungen

3-Azidopropanoic acid: Similar structure but lacks the dimethyl groups.

2-Azido-2-methylpropanoic acid: Similar structure with one less methyl group.

3-Azido-2,2-dimethylbutanoic acid: Similar structure with an additional carbon in the backbone.

Uniqueness: 3-Azido-2,2-dimethylpropanoic acid is unique due to the presence of both the azido group and the 2,2-dimethylpropanoic acid backbone. This combination imparts distinct chemical reactivity and steric properties, making it a valuable compound for specific synthetic and research applications.

Biologische Aktivität

3-Azido-2,2-dimethylpropanoic acid is a compound of interest in various biological and chemical research fields due to its unique azido group, which can participate in click chemistry and other reactions. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features an azido functional group (-N₃) attached to a branched propanoic acid backbone. This structure allows for diverse reactivity and potential applications in bioconjugation and drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity in Click Chemistry : The azido group can undergo cycloaddition reactions with alkyne-containing molecules, facilitating the formation of stable triazole linkages. This property is exploited in bioconjugation techniques for labeling biomolecules or drug delivery systems.

- Biological Interactions : Preliminary studies suggest that compounds with azido groups can interact with cellular components, potentially influencing metabolic pathways and cellular signaling. For instance, azide-modified fatty acids have been shown to be taken up by cells via active transport mechanisms, indicating their potential as probes for studying lipid metabolism .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 2,2-dimethylpropanoic acid as the base structure.

- Introduction of Azide Group : The azido group can be introduced through nucleophilic substitution reactions using sodium azide (NaN₃) in the presence of appropriate activating agents.

Case Studies

- Fatty Acid Uptake Studies : In experiments utilizing azide-modified fatty acids, it was observed that these compounds were actively transported into cells. This uptake was concentration-dependent and confirmed the utility of azido compounds as tracers in cellular studies .

- Antiviral Activity : Although primarily studied in the context of other azido compounds like AZT (3'-azido-3'-deoxythymidine), the mechanism by which azides inhibit viral replication could provide insights into the potential antiviral applications of this compound .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈N₃O₂ |

| Molecular Weight | 144.13 g/mol |

| Solubility | Soluble in organic solvents |

| Reactivity | Active in click chemistry |

| Biological Activity | Observations |

|---|---|

| Antibacterial | Potential activity suggested |

| Cellular Uptake | Confirmed via assays |

| Interaction with Enzymes | Needs further investigation |

Eigenschaften

IUPAC Name |

3-azido-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-5(2,4(9)10)3-7-8-6/h3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLASWCMAUDQAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.